molecular formula C14H18Cl2N2O B4898257 2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide CAS No. 959246-80-1

2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No. B4898257
CAS RN: 959246-80-1
M. Wt: 301.2 g/mol
InChI Key: UGSBAGNVDQHGGL-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as JNJ-42165279, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs known as selective orexin receptor antagonists, which are being investigated as a treatment for sleep disorders, addiction, and other conditions.

Mechanism of Action

2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide works by selectively blocking the activity of orexin receptors in the brain. Orexin receptors are involved in the regulation of wakefulness, appetite, and reward pathways, and blocking their activity can lead to changes in these processes. By blocking orexin receptors, this compound can promote sleep and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase sleep time, reduce wakefulness, and decrease food intake. It has also been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide for lab experiments is its selectivity for orexin receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. However, one limitation is that this compound is a relatively new compound, and its long-term effects and safety profile are not yet fully understood.

Future Directions

There are several potential future directions for research on 2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide. One area of interest is its potential use as a treatment for other conditions, such as anxiety and depression. Orexin receptors have been implicated in the regulation of mood, and selective orexin receptor antagonists like this compound may be able to improve symptoms of these disorders.
Another area of interest is the development of more selective and potent orexin receptor antagonists. This compound is a relatively weak antagonist, and the development of more potent compounds could lead to more effective treatments for sleep disorders and addiction.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of sleep disorders and addiction. Its selectivity for orexin receptors makes it a valuable tool for research in these areas, and its effects on sleep and drug-seeking behavior have been well-documented. Further research is needed to fully understand the long-term effects and safety profile of this compound, as well as its potential use in the treatment of other conditions.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, including the reaction of 3,4-dichloroaniline with 1-methyl-4-piperidinol to form the corresponding amine. This amine is then reacted with acetic anhydride to form the acetamide derivative. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide has been the subject of several scientific studies investigating its potential therapeutic applications. One area of interest is its use as a treatment for sleep disorders, particularly insomnia. Studies have shown that this compound can improve sleep quality and increase total sleep time in both animals and humans.
Another area of research is the potential use of this compound as a treatment for addiction. Orexin receptors have been implicated in the regulation of reward pathways in the brain, and selective orexin receptor antagonists like this compound may be able to reduce drug-seeking behavior in individuals with addiction.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-18-6-4-11(5-7-18)17-14(19)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSBAGNVDQHGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203495
Record name 3,4-Dichloro-N-(1-methyl-4-piperidinyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959246-80-1
Record name 3,4-Dichloro-N-(1-methyl-4-piperidinyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959246-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-(1-methyl-4-piperidinyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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